Benzyl allylcarbamate
Overview
Description
Benzyl allylcarbamate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods
Allylcarbamates Synthesis : A key application of allylcarbamates, related to benzyl allylcarbamate, is in synthetic chemistry. Methyl N-(2-methyl-2-butenyl)carbamate, an allylcarbamate, is synthesized using intermediates like methyl N,N-dichlorocarbamate and N,N-bis(methoxycarbonyl)sulfur diimide. This process involves halogenation, chlorination, and rearrangements, highlighting the compound's utility in organic syntheses (Kresze, Braxmeier, & Münsterer, 2003).
Tertiary Amides Synthesis : The conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides, using a carbamoylsilane, is another significant application. This transformation highlights the role of this compound derivatives in amide synthesis (Cunico & Pandey, 2005).
Bioorthogonal Chemistry
- Bioorthogonal Activation : The development of Pd0-labile prodrugs of gemcitabine, a cytotoxic drug, involves the use of carbamate functionalization. This research demonstrates the potential of this compound derivatives in creating biologically inert precursors for targeted therapies (Weiss et al., 2014).
Microbiology
- Antimicrobial Activity : Research on isothiocyanates from cruciferous plants, including benzyl-isothiocyanate, demonstrates significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests a potential application of this compound derivatives in combating bacterial infections (Dias, Aires, & Saavedra, 2014).
Renewable Chemical Production
- Benzyl Alcohol Production : Engineering Escherichia coli for renewable benzyl alcohol production highlights the use of benzyl compounds in industrial biotechnology. This research indicates the role of benzyl derivatives in sustainable chemical production processes (Pugh, McKenna, Halloum, & Nielsen, 2015).
Catalysis
- Alcohol Oxidation Catalysis : this compound derivatives are used in the study of metal-organic frameworks (MOFs) as heterogeneous catalysts for the oxidation of benzyl alcohol and other alcohols. This application is crucial in the development of efficient and selective catalytic processes (Dhakshinamoorthy, Asiri, & García, 2017).
Cellular Chemistry
- Palladium-Mediated Intracellular Chemistry : The use of palladium nanoparticles in cells for mediating various Pd(0)-catalyzed reactions, such as allylcarbamate cleavage, represents a novel approach in cellular chemistry. This research opens up possibilities for artificial chemistries within cells (Yusop et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl allylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions . The carbamate group can be removed under certain conditions, such as exposure to strong acid or heat .
Biochemical Pathways
Carbamates are often used in the synthesis of peptides , suggesting that they may play a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
It is known that benzyl carbamate, a similar compound, is a white solid that is soluble in organic solvents and moderately soluble in water . This suggests that this compound may have similar properties, which could affect its bioavailability.
Result of Action
The ability of carbamates to protect amines can have significant effects on biochemical reactions, as amines play crucial roles in various biological processes, including protein synthesis .
Action Environment
The removal of the carbamate group from amines can be influenced by environmental conditions such as ph and temperature .
Properties
IUPAC Name |
benzyl N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLGKRDOEMLAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340180 | |
Record name | Benzyl allylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-33-8 | |
Record name | Benzyl allylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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